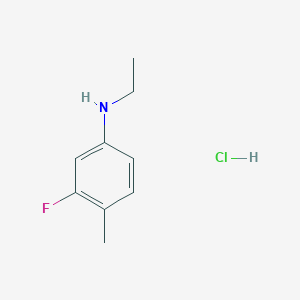

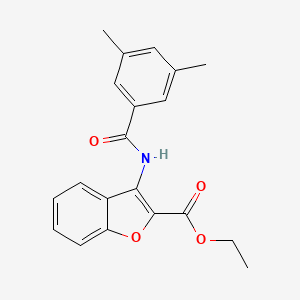

7-甲氧基异喹啉-1-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

A practical synthesis of isoindolin-1-one derivatives has been reported, which involves the preparation of a small library of 3-hydroxyisoindolin-1-ones from 3-alkylidenephtalides under ultrasonic irradiation . This synthesis is characterized by group tolerance, high efficiency, and yields . The reaction can also be performed on a multigram scale and can be further extended to access other motifs of isoindolin-1-ones in a one-pot fashion .Molecular Structure Analysis

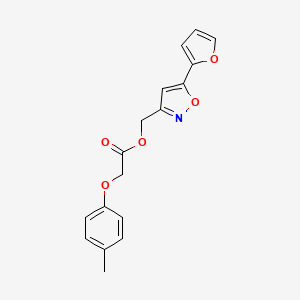

The 7-Methoxyisoindolin-1-one molecule contains a total of 22 bonds . There are 13 non-H bond(s), 7 multiple bond(s), 1 rotatable bond(s), 1 double bond(s), 6 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 nine-membered ring(s), 1 secondary amide(s) (aromatic), and 1 ether(s) (aromatic) .Chemical Reactions Analysis

The synthesis of isoindolin-1-one derivatives involves multicomponent reactions of methyl 2-formylbenzoate and intramolecular amidation . This process provides access to complex and potentially biologically active scaffolds .Physical and Chemical Properties Analysis

7-Methoxyisoindolin-1-one is a solid at room temperature . It has a molecular weight of 163.18 and its InChI Code is 1S/C9H9NO2/c1-12-7-4-2-3-6-5-10-9 (11)8 (6)7/h2-4H,5H2,1H3, (H,10,11) .科学研究应用

褪黑激素受体研究

7-甲氧基异吲哚啉-1-酮衍生物已被用于研究褪黑激素受体的结合位点。Faust 等人 (2000 年) 的研究合成了各种类似物,包括 6H-异吲哚并[2,1-a]吲哚和 5,6-二氢吲哚并[2,1-a]异喹啉,以研究它们在褪黑激素受体的结合亲和力和激动剂/拮抗剂效力。这项研究为理解褪黑激素受体及其潜在治疗应用做出了重大贡献 (Faust 等人,2000 年)。

抗病毒和抗逆转录病毒应用

与 2',3'-二脱氧-2',3'-二脱氢核苷和氮杂糖类相关的 1-甲氧基异吲哚啉体系已被合成,可作为抗逆转录病毒剂的潜在用途。Ewing 等人 (2001 年) 报告了该体系的合成,该体系在体内可能稳定,并可能产生对 HIV 有效的新型核苷类似物和糖苷酶抑制剂 (Ewing 等人,2001 年)。

抗肿瘤活性

甲氧基-吲哚并[2,1-a]异喹啉已被合成并评估了其对各种癌细胞(包括白血病和乳腺癌细胞)的细胞抑制活性。Ambros 等人 (1988 年) 的研究突出了这些化合物在癌症治疗中的潜力,特别是它们抑制细胞增殖的能力 (Ambros 等人,1988 年)。

电池技术应用

在电池技术领域,7-甲氧基异吲哚啉-1-酮衍生物已显示出前景。Hansen 等人 (2018 年) 报告了衍生自 2-甲氧基-5-乙烯基-1,1,3,3-四甲基异吲哚啉的新型苯乙烯基硝氧聚合物的合成。这种聚合物用作有机电极材料,在循环条件下表现出高氧化电位和稳定性,使其成为开发高性能有机电池的宝贵资产 (Hansen 等人,2018 年)。

心血管缺血治疗

含有异吲哚啉硝氧自由基的依达拉奉已被探索用于治疗心血管缺血。Walker 等人 (2011 年) 通过将异吲哚啉硝氧自由基整合到依达拉奉的框架中设计了一种新型抗氧化剂,在减少缺血大鼠心房心肌细胞死亡方面显示出显着潜力 (Walker 等人,2011 年)。

安全和危害

The safety information for 7-Methoxyisoindolin-1-one includes the following hazard statements: H315-H319-H335 . The precautionary statements include P261-P305+P351+P338 . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

作用机制

Target of Action

The primary target of 7-Methoxyisoindolin-1-one is Cyclin-dependent kinase 7 (CDK7) . CDK7 is a protein kinase that plays a crucial role in cell cycle regulation and is a promising target in the discovery of anti-cancer drugs .

Mode of Action

7-Methoxyisoindolin-1-one interacts with CDK7 through high binding affinity, as demonstrated by molecular docking studies . The compound forms conventional hydrogen bonding interactions with active amino acid residues of CDK7 . Two key residues, LYS139 and LYS41, contribute significantly to the binding interactions .

Biochemical Pathways

The interaction of 7-Methoxyisoindolin-1-one with CDK7 affects the cell cycle, a critical biochemical pathway in cellular function . By inhibiting CDK7, the compound can potentially disrupt the normal progression of the cell cycle, thereby exerting anti-cancer effects .

Result of Action

The inhibition of CDK7 by 7-Methoxyisoindolin-1-one can lead to the disruption of the cell cycle, potentially resulting in anti-cancer effects . The compound’s high binding affinity for CDK7 and its stability in the docked pose suggest it could be an effective CDK7 inhibitor .

Action Environment

The action of 7-Methoxyisoindolin-1-one can be influenced by various environmental factors. For instance, light irradiation has been shown to improve the yields of certain reactions involving this compound . In the presence of a base, the reaction could proceed even without light irradiation, while light irradiation was necessary in the absence of a base .

生化分析

Biochemical Properties

7-Methoxyisoindolin-1-one has been identified as a potential inhibitor of Cyclin-dependent kinase 7 (CDK7), a key enzyme involved in cell cycle regulation . It exhibits high binding affinity with active amino acid residues of CDK7, suggesting its role in biochemical reactions involving this enzyme .

Cellular Effects

In the context of cellular effects, 7-Methoxyisoindolin-1-one has shown potential anti-cancer activity. It has been suggested that this compound could serve as an effective CDK7 inhibitor, influencing cell function by impacting cell signaling pathways and gene expression .

Molecular Mechanism

The molecular mechanism of 7-Methoxyisoindolin-1-one involves its interaction with CDK7. It forms conventional hydrogen bonding interactions with active amino acid residues of CDK7, which could lead to enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Given its potential role as a CDK7 inhibitor, it may be involved in pathways related to cell cycle regulation .

Subcellular Localization

Proteins that interact in vivo tend to reside within the same or “adjacent” subcellular compartments , suggesting that 7-Methoxyisoindolin-1-one could potentially localize to compartments associated with CDK7.

属性

IUPAC Name |

7-methoxy-2,3-dihydroisoindol-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-12-7-4-2-3-6-5-10-9(11)8(6)7/h2-4H,5H2,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHEBWQWNBLZBSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C(=O)NC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934389-18-1 |

Source

|

| Record name | 7-methoxy-2,3-dihydroisoindol-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{7-Oxabicyclo[2.2.1]heptan-1-yl}methanesulfonyl chloride](/img/structure/B2828769.png)

![4-(dimethylsulfamoyl)-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2828770.png)

![(2-Cyclopropyl-6-methylpyrimidin-4-yl)-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B2828777.png)

![3-Fluoro-N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]-4-methoxybenzamide](/img/structure/B2828778.png)

![2-chloro-N-{2-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]ethyl}pyridine-4-carboxamide](/img/structure/B2828781.png)

![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2-chlorophenyl)acetamide](/img/structure/B2828784.png)